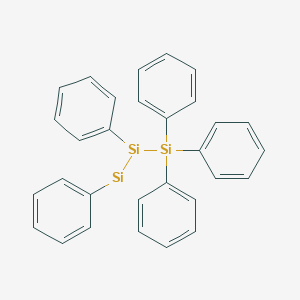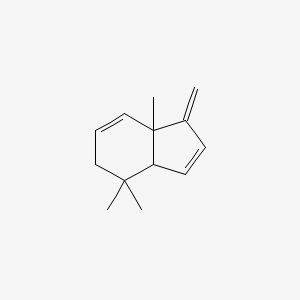![molecular formula C20H33NO2 B12559732 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core with a dodecyl chain and a hydroxy-methylcarbonimidoyl group, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol typically involves multiple steps, including alkylation and condensation reactions. The alkylation process uses a branched internal olefin as the raw material, which undergoes a reaction with phenol to form the dodecyl phenol intermediate . This intermediate is then subjected to a condensation reaction with a hydroxy-methylcarbonimidoyl precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by targeting key regulatory proteins and pathways.
Antidiabetic Effects: Modulates metabolic pathways and improves insulin sensitivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): Known for its anticancer and antidiabetic properties
Dodecyl phenol ethoxylate: Used as a surfactant in industrial applications.
Uniqueness
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol stands out due to its unique combination of a phenolic core with a hydroxy-methylcarbonimidoyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C20H33NO2 |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20(18)22)17(2)21-23/h13,15-16,22-23H,3-12,14H2,1-2H3/b21-17+ |
Clé InChI |
GZRSVZSUXLDACV-HEHNFIMWSA-N |
SMILES isomérique |
CCCCCCCCCCCCC1=C(C(=CC=C1)/C(=N/O)/C)O |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=NO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
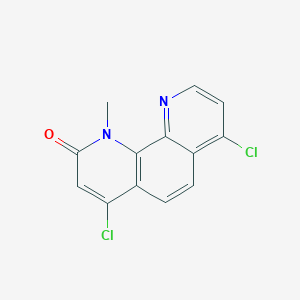
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
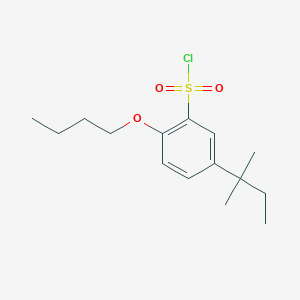
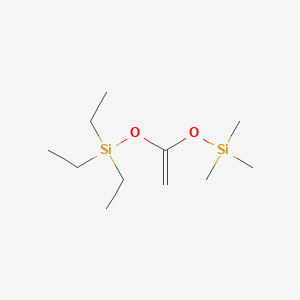
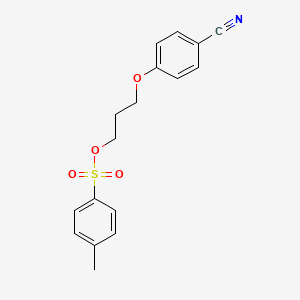
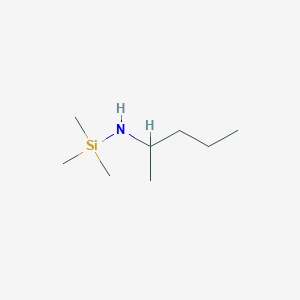
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
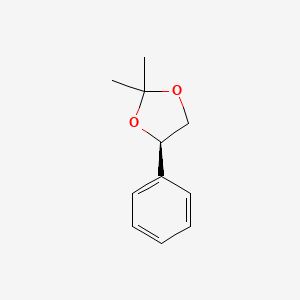
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
